molecular formula C18H22N2O4S B8751615 4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester

4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester

Cat. No. B8751615
M. Wt: 362.4 g/mol
InChI Key: RRSXBCBMKFDOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767679B2

Procedure details

TEA (0.088 mol, 12.4 ml) was added at 10° C. to a solution of 4-amino-1-piperidinecarboxylic acid, ethyl ester (0.044 mol, 7.6 g) in DCM (110 ml) under N2 flow. A solution of 2-naphtalenesulfonyl chloride (0.044 mol) in DCM (50 ml) was added dropwise. The mixture was stirred at 10° C. for 1 hour and 30 minutes, poured out into ice water and extracted with DCM. The organic layer was separated, dried (MgSO4), filtered, and the solvent was evaporated. The residue was taken up in diethylether, the precipitate was filtered and dried yielding 13.8 g of 4-[(2-naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester, melting point 128° C., intermediate 1.
[Compound]
Name
TEA
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.044 mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[S:23](Cl)(=[O:25])=[O:24]>C(Cl)Cl>[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[S:23]([NH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1)(=[O:24])=[O:25]

Inputs

Step One
Name
TEA
Quantity
12.4 mL
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OCC
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.044 mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° C. for 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NC1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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